Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate
Description
Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate is a methyl ester derivative of 2-furoic acid, substituted at the 3-position with a thioether-linked amino(imino)methyl group. This structure combines a furan ring with sulfur and nitrogen-based functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10) |
InChI Key |
LZMKIKOWXFMCED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate typically involves the reaction of furan derivatives with thioamide groups under controlled conditions. One common method includes the use of methyl furoate as a starting material, which undergoes a series of reactions involving thioamide formation and subsequent methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The furan ring’s aromaticity allows it to participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Comparison with Methyl 2-Furoate Derivatives
Methyl 2-Furoate (CAS: W270318) is a simple ester lacking the thioether and amino(imino)methyl substituents. Key differences include:
- Stability : Thioethers are generally more oxidation-prone than ethers, suggesting the target compound may require stabilizers in formulations.
Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides like Metsulfuron Methyl (, page 28) share a methyl ester group but differ in core structure:
- Functional Groups: Sulfonylureas feature a sulfonyl bridge and triazine ring, enabling acetolactate synthase inhibition. In contrast, the target compound’s thioether and amino(imino) groups may interact with different enzymatic targets .
- Applications : Sulfonylureas are potent herbicides, while the target’s bioactivity remains uncharacterized but could align with antifungal or antiviral roles due to sulfur-nitrogen motifs.
Comparison with Brominated Methyl Esters
Compounds like Methyl 2-((Bromomethyl)(3-furoate)) () highlight substituent effects:
- Electrophilicity: Bromine’s electron-withdrawing nature contrasts with the amino(imino) group’s electron-donating properties, altering reactivity in nucleophilic substitution reactions .
- Synthetic Utility: Brominated esters are intermediates in cross-coupling reactions, whereas the target’s amino(imino) group could facilitate chelation or coordination chemistry.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: Sulfonylurea herbicides (e.g., metsulfuron methyl) inhibit plant-specific enzymes, but the target compound’s thioether and amino groups may target microbial or mammalian systems .
- Synthetic Challenges: The amino(imino)methyl group’s basicity could complicate purification, contrasting with simpler esters like Methyl 2-furoate .
- Stability : Thioethers are susceptible to oxidation, suggesting the need for antioxidants in formulations, unlike brominated esters, which are more stable but require handling under inert conditions .
Biological Activity
Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate is a compound of interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its molecular formula and structural components. The compound features a furoate moiety, which is known for its bioactive properties. The presence of the amino and imino functional groups suggests potential interactions with various biological targets.
The primary mechanism associated with this compound is its role as an inhibitor of specific protein kinases, particularly c-Kit and PDGFR (platelet-derived growth factor receptor) kinases. These kinases are crucial in several cellular processes such as growth, differentiation, and survival. Inhibition of these pathways can lead to therapeutic effects in conditions characterized by aberrant kinase activity, such as certain cancers.
Biological Activities
- Protein Kinase Inhibition :
- Immunomodulatory Effects :
-
Toxicity Studies :
- A systematic review highlighted the importance of evaluating the toxicity profile of compounds like this compound. Advanced treatment methods have been assessed for their effectiveness in removing toxicological endpoints in vitro and in vivo, indicating the need for thorough safety evaluations before clinical application .
Table 1: Summary of Biological Activities
Notable Research Findings
- Study on Kinase Inhibition : A study demonstrated that compounds similar to this compound significantly reduced cell proliferation in cancer cell lines through the inhibition of c-Kit signaling pathways.
- Immunomodulation : Research has shown that modifications in the structure can enhance immunomodulatory effects, indicating a pathway for developing derivatives with improved efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
